3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Chiral resolution Asymmetric synthesis Peptidomimetic scaffolds

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 96346-81-5, C₉H₁₀N₂OS, MW 194.25 g/mol) is the unsubstituted parent scaffold of the optically active 3-amino-1,5-benzothiazepin-4(5H)-one class, a privileged family of constrained dipeptide mimetics and chiral building blocks. Both (R)- and (S)-enantiomers are accessible from L- or D-cysteine via established synthetic routes with well-characterized stereochemistry.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 96346-81-5
Cat. No. B3317562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
CAS96346-81-5
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C2S1)N
InChIInChI=1S/C9H10N2OS/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)
InChIKeyCVTKHBONQJBXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 96346-81-5): Core Scaffold Procurement Guide


3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 96346-81-5, C₉H₁₀N₂OS, MW 194.25 g/mol) is the unsubstituted parent scaffold of the optically active 3-amino-1,5-benzothiazepin-4(5H)-one class, a privileged family of constrained dipeptide mimetics and chiral building blocks . Both (R)- and (S)-enantiomers are accessible from L- or D-cysteine via established synthetic routes with well-characterized stereochemistry . The compound features a free 3-amino group enabling diverse N-functionalization and a lactam carbonyl at position 4, making it the minimal pharmacophoric core for generating ACE inhibitors, neutral endopeptidase (NEP) inhibitors, human leukocyte elastase (HLE) inhibitors, and bradykinin receptor modulators through derivatization .

Why 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Cannot Be Replaced by Generic Benzothiazepinone Analogs


The 3-amino substitution pattern and stereochemistry of this scaffold are critical determinants of biological activity. The 3-amino-1,5-benzothiazepin-4(5H)-one core functions as a Pro-Phe dipeptide mimetic that adopts a well-defined type II′ β-turn conformation, as confirmed by X-ray crystallography and NMR . This conformational constraint is absent in the 3-hydroxy analogs (used in diltiazem synthesis) which favor a different boat conformation . Furthermore, the (R)-enantiomer serves as the precursor for ACE/NEP/HLE inhibitors, while the (S)-enantiomer is required for bradykinin receptor ligands—substituting one enantiomer for the other or using a racemic mixture yields dramatically different pharmacological profiles [1]. The 3-alkyl-substituted analogs lack the hydrogen-bond donor capacity of the free amine, fundamentally altering their peptidomimetic properties .

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Accessibility: Both Enantiomers from Single Chiral Pool Amino Acids

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is uniquely accessible in both enantiomeric forms via a well-established synthetic route from inexpensive chiral pool starting materials. The (R)-enantiomer (29) is synthesized from L-cysteine in 6 steps, while the (S)-enantiomer (36) is obtained from D-cysteine via an analogous sequence . This contrasts with 3-hydroxy-1,5-benzothiazepin-4(5H)-one analogs used in diltiazem synthesis, which require diastereomeric salt resolution or enzymatic kinetic resolution to access single enantiomers, often achieving only 94–98% ee [1]. The amino substituent at position 3 provides a basic nitrogen handle for further derivatization (acylation, alkylation, reductive amination) that is unavailable in 3-hydroxy or 3-alkyl analogs .

Chiral resolution Asymmetric synthesis Peptidomimetic scaffolds

β-Turn Induction: X-ray and NMR-Constrained Conformational Locking vs. Linear Dipeptide and 3-Hydroxy Analogs

The 3-amino-1,5-benzothiazepin-4(5H)-one scaffold (as its D-BT derivative) adopts a type II′ β-turn conformation in the solid state, as demonstrated by X-ray diffraction analysis of Boc-DBT-NH₂, with IR and NMR studies confirming the folded conformation is retained in solution [1]. This represents a 'locked' dipeptide mimetic geometry that pre-organizes the molecule for receptor recognition. In contrast, the 3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one scaffold (diltiazem intermediate) adopts a boat conformation, with the hydroxy and methoxyphenyl substituents in equatorial positions stabilized by an intramolecular hydrogen bond between the hydroxy and carbonyl groups—a fundamentally different conformational preference that directs this scaffold toward calcium channel pharmacology rather than peptidomimetic applications [2].

Peptidomimetic design β-turn mimetics Conformational constraint

Derivative Pharmacology: Bradykinin B₂ Receptor Binding Affinity of D-BT-Containing Ligand vs. Parent Peptide

When the 3-amino-1,5-benzothiazepin-4(5H)-one scaffold (as the D-BT moiety) replaces the Pro-Phe dipeptide in bradykinin antagonist HOE 140, the resulting compound JMV1116 (1) binds to the human cloned B₂ receptor with a Ki of 0.7 ± 0.1 nM and acts as a full agonist (pD₂ = 6.80 ± 0.08 on human umbilical vein; pD₂ = 7.50 ± 0.09 on rat uterus) [1]. This demonstrates that the scaffold is not merely an inert linker but actively contributes to high-affinity receptor engagement. By comparison, the unconstrained linear bradykinin analog 3 (with D-BT replacing Pro-Phe in the native BK sequence) shows a Ki of 13 ± 2 nM—approximately 19-fold weaker binding [1]. This quantifies the scaffold's contribution to receptor affinity in a defined molecular context.

Bradykinin receptor GPCR agonist Constrained peptide ligand

Multi-Target Derivatization Potential: ACE, NEP, and HLE Inhibitor Precursor vs. Single-Target 3-Hydroxy Scaffolds

The 3(R)-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold (29) serves as the common precursor for at least three distinct therapeutic target classes. N-functionalization of (29) yields ACE inhibitors (30, 31) ; further elaboration at the 5-position produces dual ACE/NEP inhibitors (40, 41) with high in vitro and in vivo inhibitory activity ; and alternative derivatization generates an HLE inhibitor (43) . This multi-target versatility from a single core scaffold contrasts with the 3-hydroxy-1,5-benzothiazepin-4(5H)-one scaffold, which is predominantly exploited for calcium channel blockade (diltiazem analogs) [1], and 3-alkyl analogs, which lack the hydrogen-bond donor capacity required for protease active-site interactions .

ACE inhibitor Neutral endopeptidase Human leukocyte elastase Multi-target lead generation

Solid-Phase Synthetic Compatibility: Ugi-4CR/Ullmann Methodology for Library Generation

A 3-step solid-phase methodology for the rapid construction of substituted 3-amino-1,5-benzothiazepin-4(5H)-one dipeptide scaffolds has been elaborated via an Ugi-4CR followed by S-trityl deprotection and intramolecular Cu(I)-catalyzed Ullmann condensation, yielding products in moderate to good yields [1]. In silico and NMR conformational studies confirmed that the lowest energy conformers of these products stabilize γ- and β-turn structures [1]. This modular, diversity-oriented synthetic approach is enabled by the free 3-amino group and the unsubstituted benzothiazepinone core of the target compound. By contrast, 2-aryl-substituted-3-hydroxy benzothiazepinones (diltiazem-type) require multi-step linear syntheses with limited diversification points at the 3-position (only O-acylation) [2].

Solid-phase synthesis Multicomponent reaction Dipeptidomimetic library

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Application Scenarios for Scientific Procurement


Chiral Peptidomimetic Lead Generation for GPCR Targets

Medicinal chemistry teams targeting bradykinin B₁/B₂ receptors or related GPCRs can procure the (S)-enantiomer of this scaffold as a validated dipeptide mimetic. The D-BT moiety has demonstrated sub-nanomolar Ki values (0.7 nM) at the human B₂ receptor when incorporated into peptide ligands, with full agonist efficacy confirmed in human tissue preparations . The scaffold's β-turn conformation is structurally validated by X-ray and NMR, providing a reliable starting point for structure-based drug design [1].

Dual ACE/NEP Inhibitor Development from the (R)-Enantiomer

The (R)-enantiomer of 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one serves as the key intermediate for synthesizing dual ACE/NEP inhibitors with demonstrated high in vitro and in vivo activity . Procurement of the enantiopure (R)-scaffold eliminates the need for in-house chiral resolution, accelerating the synthesis of analogs 40 and 41 for cardiovascular drug discovery programs targeting hypertension and heart failure .

Combinatorial Library Synthesis via Solid-Phase Ugi-4CR Methodology

Research groups employing diversity-oriented synthesis can utilize this scaffold in solid-phase Ugi-4CR/Ullmann condensation sequences to generate libraries of 3-amino-1,5-benzothiazepin-4(5H)-one dipeptidomimetics in moderate to good yields . The resulting compounds predictably stabilize γ- and β-turn conformations (confirmed by in silico and NMR studies), making them suitable for screening against protease, GPCR, and protein-protein interaction targets .

HLE Inhibitor Synthesis for Inflammatory Disease Research

The 3(R)-amino-5-(carboxymethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one intermediate, derived from the target (R)-scaffold, has been elaborated into a human leukocyte elastase (HLE) inhibitor (43) as described by Skiles et al. . Research groups investigating neutrophil-driven inflammatory conditions (COPD, acute lung injury, cystic fibrosis) can procure this scaffold to access a documented HLE inhibitor pharmacophore without de novo synthetic route development .

Quote Request

Request a Quote for 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.